molecular formula C7H9O4- B3051448 3-(Ethoxycarbonyl)but-3-enoic acid CAS No. 3377-29-5

3-(Ethoxycarbonyl)but-3-enoic acid

Cat. No. B3051448
CAS RN: 3377-29-5
M. Wt: 157.14 g/mol
InChI Key: IZUVGRMMRWJVKU-UHFFFAOYSA-M
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Description

3-(Ethoxycarbonyl)but-3-enoic acid is a versatile chemical compound used in various scientific research. Its unique structure allows for the synthesis of biologically active molecules, making it valuable in drug discovery and development. It is a derivative of butenoic acid, which is a monocarboxylic acid with an unbranched 4-carbon chain with 3 single bonds and one double bond .


Synthesis Analysis

The compound has been synthesized in various studies. For instance, a study reported the cyclocondensation reaction of (Z)-3-(ethoxycarbonyl)-4,4-(diaryl)but-3-enoic acids with acetic anhydride in glacial acetic acid and with polyphosphosphoric acid respectively . The synthesized compounds showed antimicrobial inhibitory effect .


Molecular Structure Analysis

The molecular formula of 3-(Ethoxycarbonyl)but-3-enoic acid is C7H10O4. It is also known as ethyl 3-butenoate-3-carboxylate or ethyl 3-butenoate-3-carboxylic acid.


Chemical Reactions Analysis

The compound has been involved in various chemical reactions. For instance, a study reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . Paired with a Matteson–CH2–homologation, the protocol allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Luminescent Molecular Crystals

3-(Ethoxycarbonyl)but-3-enoic acid derivatives have been utilized in synthesizing molecular crystals with stable photoluminescence. For instance, (E)-2-((3-(ethoxycarbonyl)-5-methyl-4-phenylthiophen-2-yl)amino)-4-oxo-4-(p-tolyl)but-2-enoic acid, a related compound, was used as a building block for organic molecular crystals exhibiting highly stable luminescence under ambient conditions over a decade (Zhestkij et al., 2021).

Structural Investigation and X-Ray Crystallography

This acid's derivatives are valuable for structural studies using X-ray crystallography and spectroscopy. For example, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was characterized using these methods, providing insights into its crystalline structure and stabilization through various molecular interactions (Venkatesan et al., 2016).

Synthesis of Organic Compounds

The acid is instrumental in synthesizing various organic compounds, such as 1-Carbethoxy-2-Methyl-4-Piperidone. This synthesis involves multiple steps, including esterification and Michael addition, highlighting the acid's versatility in organic chemistry (Zhang Wen-qin, 2009).

Nonlinear Optical Activity

Derivatives of 3-(Ethoxycarbonyl)but-3-enoic acid exhibit nonlinear optical (NLO) activity. A compound, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, showed significant NLO activity confirmed through experiments and quantum chemical calculations (Venkatesan et al., 2016).

Chemical Synthesis and Reaction Mechanisms

3-(Ethoxycarbonyl)but-3-enoic acid is also important in understanding reaction mechanisms and synthesizing various chemical compounds. For instance, studies on its transformations and reactions have provided insights into different synthesis pathways and mechanisms (Rossi et al., 2007).

properties

IUPAC Name

3-ethoxycarbonylbut-3-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-3-11-7(10)5(2)4-6(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUVGRMMRWJVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00565407
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethoxycarbonyl)but-3-enoic acid

CAS RN

3377-29-5, 66261-38-9
Record name 3-(Ethoxycarbonyl)-3-butenoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Ethoxycarbonyl)but-3-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00565407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(ethoxycarbonyl)but-3-enoic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 66261-38-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-(ETHOXYCARBONYL)-3-BUTENOIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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